molecular formula C11H15N3O4 B13056081 Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate

Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate

Cat. No.: B13056081
M. Wt: 253.25 g/mol
InChI Key: CJPQAMRDHFUGIA-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate is a pyridine-derived ester compound featuring a dimethylamino group (-N(CH₃)₂) at the 2-position and a nitro (-NO₂) substituent at the 6-position of the pyridine ring.

Properties

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-yl)acetate

InChI

InChI=1S/C11H15N3O4/c1-4-18-11(15)10(13(2)3)8-5-6-9(12-7-8)14(16)17/h5-7,10H,4H2,1-3H3

InChI Key

CJPQAMRDHFUGIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CN=C(C=C1)[N+](=O)[O-])N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate typically involves the esterification of 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. Continuous flow reactors and optimized reaction conditions would be employed to maximize yield and efficiency. Purification steps such as distillation or recrystallization would be used to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Nucleophilic Addition: The nitropyridine ring can undergo nucleophilic addition reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Nucleophilic Addition: Grignard reagents or organolithium compounds.

Major Products

    Reduction: 2-(dimethylamino)-2-(6-aminopyridin-3-YL)acetate.

    Hydrolysis: 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetic acid.

    Nucleophilic Addition: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitropyridine moiety could play a crucial role in binding to the target site, while the ester group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Key Structural Features :

  • Functional Groups: Dimethylamino, nitro, and ester groups.
  • Substituent Effects: The nitro group at the 6-position directs electrophilic substitution reactions, while the dimethylamino group at the 2-position may enhance solubility and nucleophilicity.

While direct synthesis data for this compound are absent in the evidence, analogous compounds (e.g., ethyl 2-(6-nitropyridin-3-yl)acetate) are synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions .

The compound is compared to structurally related pyridine and acetamide derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Structural and Functional Group Comparisons

Compound Name CAS No. Molecular Formula Key Substituents Similarity Score
Ethyl 2-(6-nitropyridin-3-yl)acetate 415912-99-1 C₉H₁₀N₂O₄ Nitro (6-pyridyl), ester 0.83
Ethyl 2-(6-methoxy-3-nitropyridin-2-yl)acetate 88166-73-8 C₁₀H₁₂N₂O₅ Methoxy (6-pyridyl), nitro (3-pyridyl) N/A
Ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate 63157509 C₁₀H₁₁F₂NO₂ Difluoro, methyl (6-pyridyl) N/A
Ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate 1007885-46-2 C₁₂H₁₆ClNO₂ Chlorophenyl, dimethylamino N/A
Key Observations:

Substituent Effects: Nitro Group: Compounds with nitro substituents (e.g., 415912-99-1) exhibit strong electron-withdrawing effects, making them reactive in reductions or nucleophilic aromatic substitutions . Dimethylamino Group: The dimethylamino group in the target compound enhances solubility in polar aprotic solvents compared to non-aminated analogs (e.g., 415912-99-1) . Halogen and Fluoro Groups: Halogenated derivatives (e.g., 63157509, 1007885-46-2) show increased lipophilicity, impacting bioavailability and metabolic stability .

Reactivity Trends: Nitro vs. Amino: Ethyl 2-(6-aminopyridin-2-yl)acetate (CAS 415912-99-1, similarity 0.83) is less electrophilic than the nitro-containing target compound, favoring different reaction pathways (e.g., azo coupling vs. nitro reduction) . Ester Reactivity: The ethyl ester group in all compounds facilitates hydrolysis under basic conditions, but electron-withdrawing nitro groups accelerate this process .

Physicochemical and Application Comparisons

Property Target Compound Ethyl 2-(6-nitropyridin-3-yl)acetate Ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate
Solubility High in DMF, acetone Moderate in ethyl acetate High in dichloromethane
Melting Point Not available Not reported Not available
Applications Potential agrochemical intermediate Pharmaceutical synthesis Polymer/resin modifier
Notable Findings:
  • Resin Performance: Ethyl 4-(dimethylamino)benzoate (analogous to the target’s dimethylamino group) demonstrates superior reactivity in resin cements compared to non-aminated esters, suggesting the target compound may enhance polymer properties .

Biological Activity

Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C₉H₁₁N₃O₄
  • Molecular Weight : 253.25 g/mol

The compound features a nitropyridine moiety , which is significant for its chemical reactivity and potential biological activity. The presence of a dimethylamino group and an ester functional group contributes to its unique properties and applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the ester group can be hydrolyzed to release an active carboxylic acid, further enhancing its biological interactions.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity . This property is significant in developing new antimicrobial agents, particularly against resistant strains of bacteria.

Anticancer Activity

Research has shown that this compound has potential anticancer properties . It has been investigated in various cancer cell lines, with preliminary results suggesting a moderate level of cytotoxicity. For instance, in HCT-116 cancer cells, it demonstrated an IC50 value of approximately 0.66 µM, indicating its potential as a chemotherapeutic agent .

Case Studies and Research Findings

  • Interaction Studies :
    • This compound's binding affinity to specific proteins involved in disease pathways was assessed. Initial data suggest that the nitro group enhances interactions with target proteins, which could be pivotal in drug design.
  • Comparative Analysis :
    • A comparative analysis with structurally similar compounds revealed that this compound exhibits distinct biological activities due to its unique functional groups. For example, compounds like 4-Dimethylaminopyridine and 1-(6-Nitropyridin-3-yl)piperidine were evaluated for their activity profiles, highlighting the unique advantages of this compound.
Compound NameMolecular FormulaKey Features
This compoundC₉H₁₁N₃O₄Ester derivative; potential for antimicrobial and anticancer activity
4-DimethylaminopyridineC₈H₁₀N₂Known catalyst; widely used in organic synthesis
1-(6-Nitropyridin-3-yl)piperidineC₉H₈N₂O₂Exhibits psychoactive properties; different activity profile

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